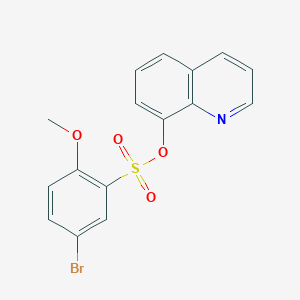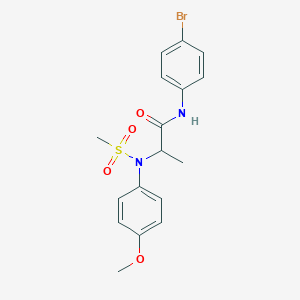
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a brominated methoxybenzenesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate typically involves the bromination of 8-methoxyquinoline followed by sulfonation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid . The sulfonation step involves the reaction of the brominated product with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The quinoline moiety can undergo reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution: Formation of quinolin-8-yl 5-azido-2-methoxybenzenesulfonate or quinolin-8-yl 5-thiocyanato-2-methoxybenzenesulfonate.
Oxidation: Formation of quinolin-8-yl 5-bromo-2-hydroxybenzenesulfonate or quinolin-8-yl 5-bromo-2-formylbenzenesulfonate.
Reduction: Formation of dihydrothis compound.
Aplicaciones Científicas De Investigación
Quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antic
Propiedades
IUPAC Name |
quinolin-8-yl 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-21-13-8-7-12(17)10-15(13)23(19,20)22-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINHMZQXLXBAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B5174258.png)
![2-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5174262.png)
![4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5174265.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5174269.png)
![1-[3-(2-fluorophenoxy)propyl]-1H-imidazole](/img/structure/B5174277.png)
![N-BENZYL-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE](/img/structure/B5174286.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5174295.png)
![3-[(4-chlorophenyl)methyl]-4-(2-iodoanilino)-4-oxobutanoic acid](/img/structure/B5174311.png)


![N-[2-[(4-methoxybenzoyl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B5174353.png)
